molecular formula C21H21ClN2OS B2487877 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1787882-20-5

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2487877
CAS No.: 1787882-20-5
M. Wt: 384.92
InChI Key: DIJKBUJSPOIULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a thiazepane ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.

    Attachment of the Indole Moiety: The indole group can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(7-(2-methylphenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

Uniqueness

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazepane ring and indole moiety also contributes to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c22-18-7-3-2-6-17(18)20-10-12-23(13-14-26-20)21(25)15-24-11-9-16-5-1-4-8-19(16)24/h1-9,11,20H,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJKBUJSPOIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.